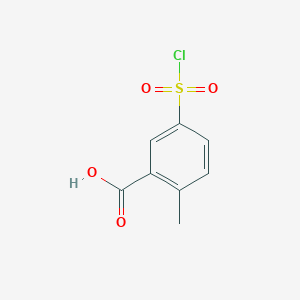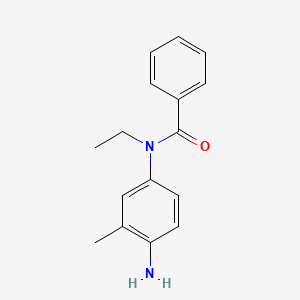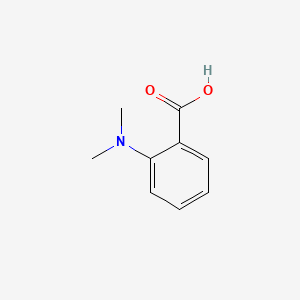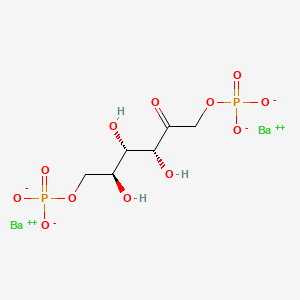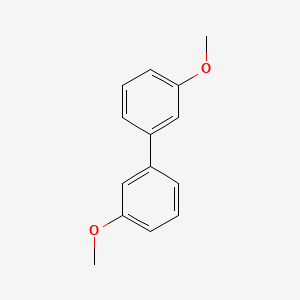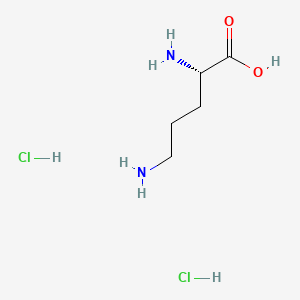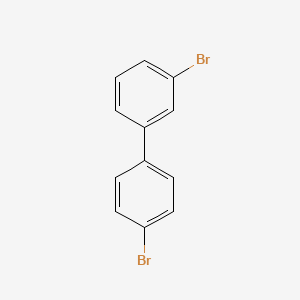
3,4'-二溴联苯
描述
Synthesis Analysis
3,4’-Dibromobiphenyl can be synthesized through a variety of methods, including direct bromination of biphenyl or reductive debromination of 3,4-dibromo-1,1’-biphenyl. A new complex of trinuclear silver (I) pyrazolate macrocycle [AgPz] 3 (Pz = (CF 3) 2 Pz) with 4,4′-dibromobiphenyl (L) was synthesized and characterized .Molecular Structure Analysis
The molecular formula of 3,4’-Dibromobiphenyl is C12H8Br2 . The structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3,4’-Dibromobiphenyl is a solid substance . It appears as a white to almost white powder or crystal . The melting point is between 52.0 to 56.0 °C , and the boiling point is 140 °C/2 mmHg .科学研究应用
Application 1: Complexation with Trinuclear Silver (I) Macrocycle
- Summary of the Application : This research focused on the interaction of trinuclear silver (I) 3,5-bis (trifluoromethyl)pyrazolate with 4,4′-dibromobiphenyl . The study aimed to understand the complex formation between cyclic macrocycles of d10 metals and bases .
- Methods of Application or Experimental Procedures : The researchers synthesized a new complex of trinuclear silver (I) pyrazolate macrocycle with 4,4′-dibromobiphenyl. The complex was characterized using NMR spectroscopy, X-ray diffraction, and quantum chemical calculations .
- Results or Outcomes : The π-electron density of the aromatic ligand served as the coordination site both in solution and in the solid state. The complexation resulted in infinite columns composed of alternating macrocycle and biphenyl molecules .
Application 2: Impedance Sensing Platform
- Summary of the Application : This research developed an impedance sensing platform for 4,4′-dibromobiphenyl based on a molecularly imprinted polymerized ionic liquid film/gold nanoparticle-modified glassy carbon electrode .
- Methods of Application or Experimental Procedures : The researchers fabricated an imprinted film onto a glassy carbon electrode modified with gold nanoparticle under the conditions applying 4,4′-dibromobiphenyl as a template .
- Results or Outcomes : The imprinted film exhibited high selectivity and sensitivity in the determination of 4,4′-dibromobiphenyl. The charge transfer resistance attributed to the interaction of 4,4′-dibromobiphenyl with the electrode was found linearly related to the logarithm of 4,4′-dibromobiphenyl concentration in the range from 0.005 to 10.0 μM .
Application 3: Synthesis of Unsymmetrically Substituted Biaryls
- Summary of the Application : This research focused on the synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls .
- Methods of Application or Experimental Procedures : The researchers achieved selective monolithiation of dibromobiaryls, such as 2,2′-dibromobiphenyl, 4,4′-dibromobiphenyl, using 1 equivalent of n-butyllithium followed by the reaction with electrophiles. This was achieved using a microflow system by virtue of fast micromixing and precise temperature control .
- Results or Outcomes : The research demonstrated that the remaining halogen atom can be utilized for further transformations, providing a useful method for the synthesis of unsymmetrically substituted biaryls .
Application 4: Synthesis of Macrocycles
- Summary of the Application : This research involved the synthesis of macrocycles comprising two biphenyl and two polyamine moieties .
- Methods of Application or Experimental Procedures : The researchers used 4,4’-dibromobiphenyl in the Pd-catalyzed amination of dibromobiphenyls .
- Results or Outcomes : The research resulted in the successful synthesis of macrocycles, demonstrating the utility of 4,4’-dibromobiphenyl in the formation of complex organic structures .
Application 5: Synthesis of Unsymmetrically Substituted Biaryls
- Summary of the Application : This research focused on the synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls .
- Methods of Application or Experimental Procedures : The researchers achieved selective monolithiation of dibromobiaryls, such as 2,2′-dibromobiphenyl, 4,4′-dibromobiphenyl, using 1 equivalent of n-butyllithium followed by the reaction with electrophiles. This was achieved using a microflow system by virtue of fast micromixing and precise temperature control .
- Results or Outcomes : The research demonstrated that the remaining halogen atom can be utilized for further transformations, providing a useful method for the synthesis of unsymmetrically substituted biaryls .
Application 6: Synthesis of Macrocycles
- Summary of the Application : This research involved the synthesis of macrocycles comprising two biphenyl and two polyamine moieties .
- Methods of Application or Experimental Procedures : The researchers used 4,4’-dibromobiphenyl in the Pd-catalyzed amination of dibromobiphenyls .
- Results or Outcomes : The research resulted in the successful synthesis of macrocycles, demonstrating the utility of 4,4’-dibromobiphenyl in the formation of complex organic structures .
安全和危害
属性
IUPAC Name |
1-bromo-3-(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAKCVTXQRIHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205822 | |
| Record name | 1,1'-Biphenyl, 3,4'-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dibromobiphenyl | |
CAS RN |
57186-90-0 | |
| Record name | 3,4'-Dibromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 3,4'-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1ID8D8XLH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



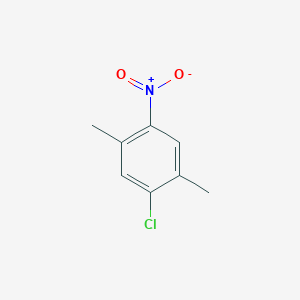
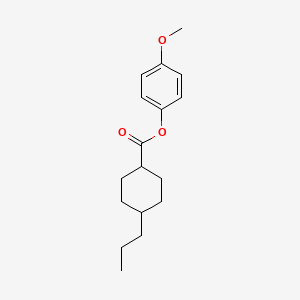
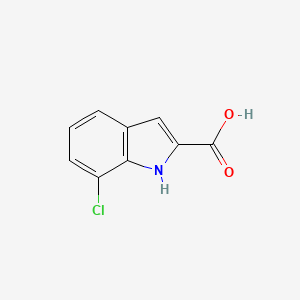
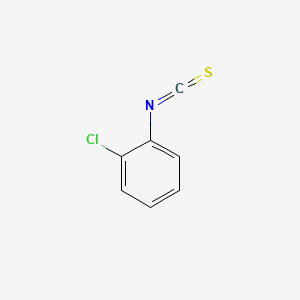
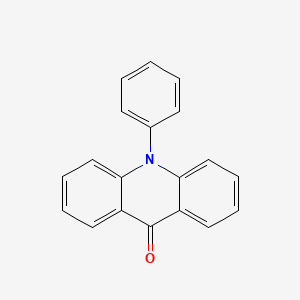
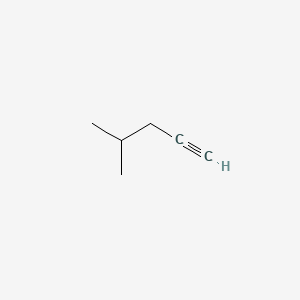
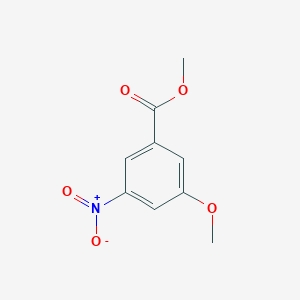
![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)
